molecular formula C7H7BrN4 B051731 Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl- CAS No. 117718-82-8

Imidazo(1,2-a)pyrazin-8-amine, 3-bromo-N-methyl-

Cat. No. B051731
M. Wt: 227.06 g/mol
InChI Key: IYPYESRWCUEMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05028605

Procedure details

A mixture of 1 g (3,6 mmol) of 3,5-dibromoimidazo[1,2-a]pyrazine in 9 ml of a 40% strength aqueous methylamine solution is maintained with stirring for 12 hours. After evaporation under reduced pressure and chromatography on a silica column eluted with ether, 0.33 g (Yld=40%) of 3-bromo-8-methylaminoimidazo[1,2-a]pyrazine (m.p. 139° C.) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[C:7](Br)=[CH:8][N:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[CH3:12][NH2:13]>>[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:13][CH3:12])[C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CN=C2N1C(=CN=C2)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
CUSTOM
Type
CUSTOM
Details
After evaporation under reduced pressure and chromatography on a silica column
WASH
Type
WASH
Details
eluted with ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CN=C2N1C=CN=C2NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.